4,4-Difluoro-3-morpholinobutanoic acid
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Overview
Description
4,4-Difluoro-3-morpholinobutanoic acid is a fluorinated organic compound with the molecular formula C8H13F2NO3. It is characterized by the presence of two fluorine atoms, a morpholine ring, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective fluorination of the desired positions.
Industrial Production Methods: Industrial production of 4,4-Difluoro-3-morpholinobutanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroketones, while reduction can produce difluoroalcohols .
Scientific Research Applications
4,4-Difluoro-3-morpholinobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-morpholinobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The morpholine ring may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
4,4-Difluoro-3-morpholinobutanoic acid: shares similarities with other fluorinated butanoic acids and morpholine derivatives.
Difluoroalkanes: Compounds like 1,1-difluoroethane and 1,1-difluoropropane exhibit similar fluorination patterns but lack the morpholine ring.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit unique chemical properties.
Uniqueness: this compound is unique due to the combination of its fluorinated butanoic acid structure and the presence of a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4,4-difluoro-3-morpholin-4-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJQSTIBYQIALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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